2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
Overview
Description
2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is a synthetic organic compound that features an adamantane moiety, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid derivative. Compounds with adamantane structures are known for their rigidity and stability, making them useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves the following steps:
Formation of Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Introduction of Boc-Protected Amino Group: The Boc-protected amino group is introduced through nucleophilic substitution or other suitable reactions.
Formation of the Final Compound: The intermediate is reacted with a suitable carboxylic acid derivative to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under strong oxidizing conditions.
Reduction: The Boc-protected amino group can be reduced to form the free amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantanone derivatives, while reduction may yield the free amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine: A simpler adamantane derivative with a primary amine group.
2-(Adamantan-1-yl)acetic acid: Lacks the Boc-protected amino group.
N-Boc-1-adamantylamine: Contains the Boc-protected amino group but lacks the carboxylic acid moiety.
Uniqueness
2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is unique due to the combination of the adamantane structure, Boc-protected amino group, and carboxylic acid functionality. This combination imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-13(14(19)20)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,4-9H2,1-3H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUATQZYDYSZPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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